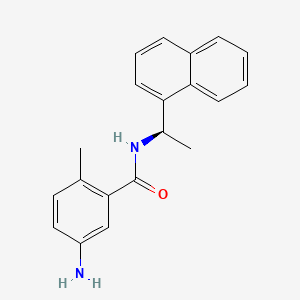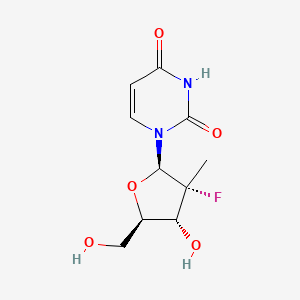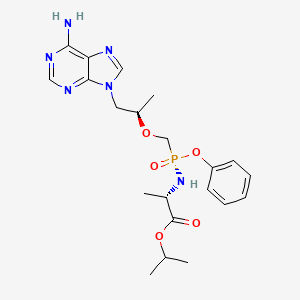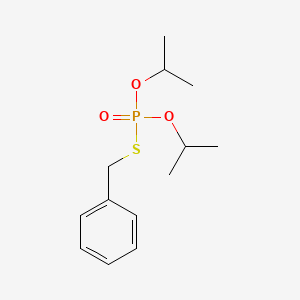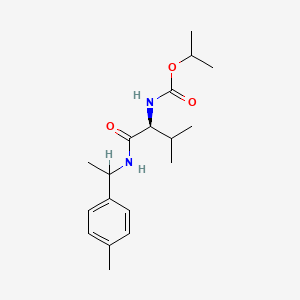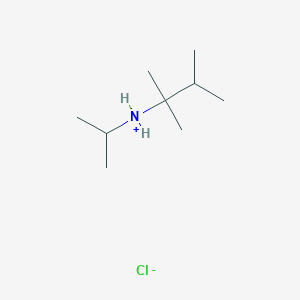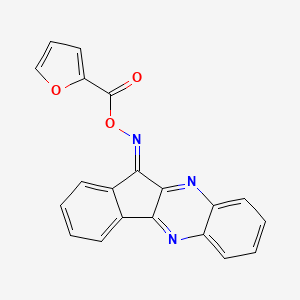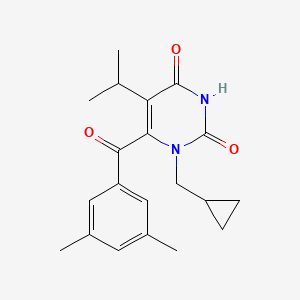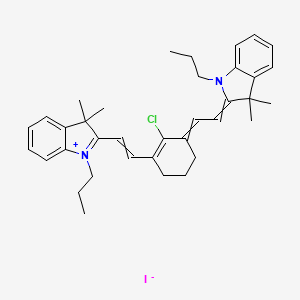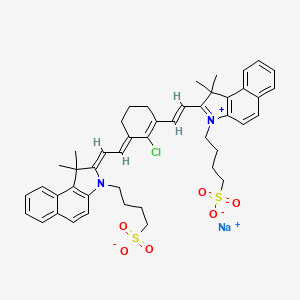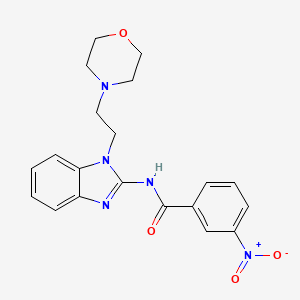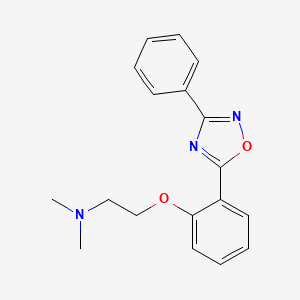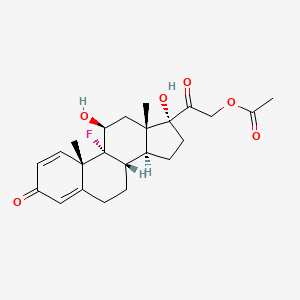
醋酸异氟泼尼松
描述
醋酸异氟prednisolone 是一种合成的糖皮质激素类皮质类固醇,主要用于兽医学。它以其强大的抗炎和免疫抑制特性而闻名。 该化合物通常用于治疗动物各种炎症和过敏性疾病,包括牛酮症、肌肉骨骼疾病和呼吸道疾病 .
科学研究应用
醋酸异氟prednisolone 具有广泛的科学研究应用:
化学: 它用作分析化学中色谱法开发的参考标准。
生物学: 该化合物因其对细胞过程(包括炎症和免疫反应)的影响而被研究。
医学: 醋酸异氟prednisolone 用于兽医学治疗动物的炎症和过敏性疾病。
工业: 它用于制药行业配制兽药
作用机制
醋酸异氟prednisolone 通过与靶细胞胞质中的糖皮质激素受体结合发挥作用。这种结合导致受体-配体复合物易位到细胞核中,在那里它调节参与炎症和免疫反应的特定基因的转录。 该化合物抑制各种炎症介质的合成和释放,包括前列腺素、白三烯和细胞因子 .
生化分析
Biochemical Properties
Isoflupredone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors, which are part of the steroid hormone receptor family. Upon binding, the isoflupredone acetate-receptor complex translocates to the nucleus, where it influences the transcription of specific genes . This interaction modulates the expression of anti-inflammatory proteins and suppresses the expression of pro-inflammatory genes .
Cellular Effects
Isoflupredone acetate affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, isoflupredone acetate suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune responses . In other cell types, it can alter glucose metabolism, leading to increased gluconeogenesis and decreased glucose uptake . These effects contribute to its anti-inflammatory and immunosuppressive actions.
Molecular Mechanism
The molecular mechanism of isoflupredone acetate involves its binding to glucocorticoid receptors in the cytoplasm. This binding induces a conformational change in the receptor, allowing the complex to translocate to the nucleus . In the nucleus, the complex binds to glucocorticoid response elements (GREs) in the DNA, regulating the transcription of target genes . This regulation results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators . Additionally, isoflupredone acetate can inhibit the activity of transcription factors such as NF-κB, further reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoflupredone acetate can vary over time. Studies have shown that its anti-inflammatory effects are most pronounced within the first 24 to 48 hours post-administration . The compound is relatively stable, but its activity can diminish over time due to metabolic degradation . Long-term exposure to isoflupredone acetate may lead to alterations in cellular function, including changes in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of isoflupredone acetate vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation and modulates immune responses . At higher doses, it can cause adverse effects such as immunosuppression, hyperglycemia, and muscle wasting . Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while excessively high doses can lead to toxicity .
Metabolic Pathways
Isoflupredone acetate is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites are then excreted via the kidneys. Isoflupredone acetate can influence metabolic flux by altering the levels of various metabolites, including glucose and amino acids . It also affects the activity of enzymes involved in gluconeogenesis and glycogenolysis .
Transport and Distribution
Isoflupredone acetate is transported and distributed within cells and tissues through binding to plasma proteins such as albumin . It can cross cell membranes and accumulate in target tissues, where it exerts its effects . The distribution of isoflupredone acetate is influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of isoflupredone acetate is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it regulates gene expression . Isoflupredone acetate may also interact with other cellular compartments, such as the endoplasmic reticulum, where it can influence protein synthesis and folding . Post-translational modifications of the receptor complex can further direct its localization and activity within the cell .
准备方法
合成路线和反应条件
醋酸异氟prednisolone 是通过一个多步骤过程合成的,该过程涉及 prednisolone 的氟化。主要步骤包括:
氟化: Prednisolone 在 9α 位置用氟化剂(如三氟化二乙氨基硫)氟化。
工业生产方法
醋酸异氟prednisolone 的工业生产涉及使用与上述类似的反应条件进行大规模合成。 该工艺针对高收率和高纯度进行了优化,通常采用先进的纯化技术(如色谱法)来确保最终产品符合医药标准 .
化学反应分析
反应类型
醋酸异氟prednisolone 会经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢物。
还原: 还原反应可以改变分子中存在的酮基。
取代: 卤素取代反应可能发生,特别涉及氟原子.
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物包括醋酸异氟prednisolone 的各种羟基化和脱氢衍生物。 这些衍生物通常因其药理特性而被研究 .
相似化合物的比较
醋酸异氟prednisolone 通常与其他糖皮质激素(如地塞米松、prednisolone 和曲安奈德)进行比较。
地塞米松: 醋酸异氟prednisolone 与地塞米松具有相似的抗炎效力,但作用持续时间比地塞米松短。
Prednisolone: 醋酸异氟prednisolone 比 prednisolone 效力更强,作用持续时间更长。
曲安奈德: 醋酸异氟prednisolone 和曲安奈德具有相当的抗炎作用,但在某些兽医应用中,由于其特定的药代动力学特性,更倾向于使用醋酸异氟prednisolone
类似化合物
- 地塞米松
- Prednisolone
- 曲安奈德
- 倍他米松
- 氢化可的松
属性
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUOMKMBMEYQV-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045306 | |
| Record name | Isoflupredone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-98-7 | |
| Record name | Isoflupredone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoflupredone acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoflupredone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoflupredone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoflupredone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOFLUPREDONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P9TUL75S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isoflupredone acetate is a synthetic corticosteroid that exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. [, ] This binding leads to translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of various genes involved in inflammation, immune response, and metabolism. []
ANone: Isoflupredone acetate exerts anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. [, ] It accomplishes this by suppressing the expression of enzymes involved in their synthesis, like phospholipase A2. []
ANone: Isoflupredone acetate suppresses the immune response by inhibiting the proliferation and activation of various immune cells, including lymphocytes and macrophages. [] This immunosuppressive effect contributes to its therapeutic benefits in inflammatory and immune-mediated diseases. []
ANone: Research indicates that isoflupredone acetate does not significantly reduce mammary epithelial cell sloughing during the early stages of endotoxin-induced mastitis in dairy cows. [] While significant epithelial cell damage is observed, the drug does not appear to mitigate this particular aspect of the inflammatory response.
ANone: The molecular formula of isoflupredone acetate is C24H31FO6, and its molecular weight is 434.5 g/mol. []
ANone: Yes, spectroscopic techniques like mass spectrometry and high-performance liquid chromatography (HPLC) have been employed to characterize and quantify isoflupredone acetate in various matrices, including plasma, urine, synovial fluid, and pharmaceutical formulations. [, , , ]
ANone: Studies have investigated the stability of isoflupredone acetate under different conditions, including exposure to gamma radiation. [, ] While it exhibits good stability overall, specific degradation products have been identified, such as those resulting from the loss of the corticoid side chain or conversion of the C-11 alcohol to the C-11 ketone. []
ANone: Based on the provided research papers, isoflupredone acetate is primarily investigated for its pharmacological properties as a corticosteroid, and no information is available regarding its potential catalytic properties or applications in chemical reactions.
ANone: While the provided research primarily focuses on experimental investigations, computational chemistry and modeling techniques could be valuable tools for exploring the structure-activity relationships, pharmacokinetic properties, and potential drug interactions of isoflupredone acetate.
ANone: Isoflupredone acetate is available in various formulations, including injectable solutions and topical preparations. [, , , ] The specific formulation strategies employed depend on the intended route of administration and desired pharmacokinetic profile.
ANone: As a potent pharmaceutical compound, isoflupredone acetate requires careful handling and disposal to minimize potential risks to human health and the environment. [] Specific SHE regulations and guidelines should be consulted and strictly adhered to during its manufacturing, use, and disposal.
ANone: Studies in horses have demonstrated that following intra-articular administration, isoflupredone acetate is detectable in plasma for up to 48 hours, with a half-life of approximately 24 hours. [] It is also detectable in synovial fluid for extended periods, suggesting a localized effect within the joint. [, ]
ANone: As a corticosteroid, isoflupredone acetate can cross the blood-brain barrier. [] This property is relevant to both its therapeutic effects and potential side effects on the central nervous system.
ANone: The duration of action of isoflupredone acetate can vary depending on the route of administration, dosage, and individual patient factors. [] Research suggests that its effects on gene expression in synovial fluid can persist for several weeks following a single intra-articular injection in horses. []
ANone: Yes, in vitro studies have investigated the effects of isoflupredone acetate on equine articular tissue cocultures. [] These studies have demonstrated its ability to modulate the expression of inflammatory mediators and matrix metalloproteinases in an inflammatory environment. []
ANone: Isoflupredone acetate has been extensively studied in various animal models, including horses, cows, and pigs. [, , , , , , , , , , , , , ] These studies have provided valuable insights into its pharmacokinetics, pharmacodynamics, efficacy, and safety profile.
ANone: Like all corticosteroids, isoflupredone acetate can cause a range of side effects, particularly with prolonged or high-dose use. [] These may include electrolyte disturbances, immunosuppression, metabolic alterations, and gastrointestinal ulceration.
ANone: Research is ongoing to develop novel drug delivery systems for corticosteroids like isoflupredone acetate to enhance their efficacy and minimize systemic side effects. These strategies include nanoparticles, liposomes, and other targeted delivery approaches.
ANone: Monitoring the clinical response and changes in specific laboratory parameters, such as inflammatory markers and electrolyte levels, can help assess the efficacy and potential side effects of isoflupredone acetate treatment.
ANone: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly employed technique for the sensitive and specific quantification of isoflupredone acetate in biological samples. [, , ] ELISA-based methods have also been explored as screening tools. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


